4-(2-Fluorophenyl)oxazole
Overview
Description
4-(2-Fluorophenyl)oxazole is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hypolipidemic Activities : A study by Moriya et al. (1986) synthesized and evaluated 2,5-disubstituted 4-oxazoleacetic acid derivatives for hypolipidemic activity. They found that compounds with a fluorophenyl group showed potent hypolipidemic effects, indicating potential applications in treating hyperlipidemia (Moriya et al., 1986).
Polymer Synthesis : Maier and Schneider (1998) described the synthesis and characterization of poly(aryl ether oxazole)s. They explored different monomers, including those with fluorophenyl substituents, indicating the use of such compounds in polymer chemistry (Maier & Schneider, 1998).
Antiproliferative Activity in Cancer Research : Liu et al. (2009) synthesized novel oxazole derivatives, including those with fluorophenyl groups, and evaluated them for antiproliferative activity. This suggests potential applications in cancer research and treatment (Liu et al., 2009).
Antimicrobial and Antifungal Activity : Бігдан (2021) investigated the antimicrobial and antifungal activity of fluorophenyl-containing derivatives, indicating the potential of 4-(2-Fluorophenyl)oxazole in developing new antimicrobial and antifungal agents (Бігдан, 2021).
Photophysical Properties in Materials Science : Guo et al. (2020) studied the photophysical properties of bioxazole isomers, including those with fluorophenyl groups. This research highlights applications in materials science, especially in the development of materials with specific optical properties (Guo et al., 2020).
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) : Zhou et al. (2009) designed and synthesized 4,5-diaryloxazole analogs, including compounds with fluorophenyl groups, as potential NSAIDs. This indicates possible applications in pharmaceuticals and drug development (Zhou et al., 2009).
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEGHDNXPVFYDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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